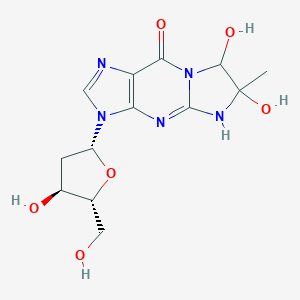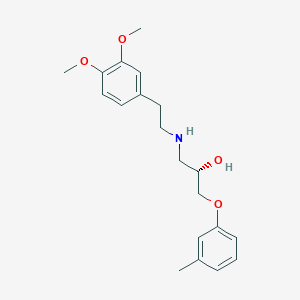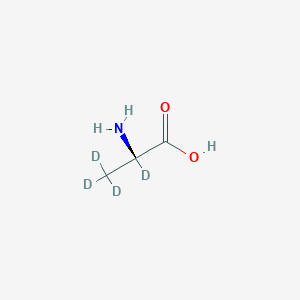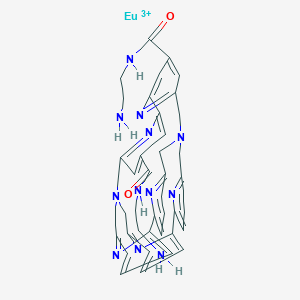
MG-dG Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .
Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .
Analyse Des Réactions Chimiques
Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more stable products.
Reduction: Reduction reactions can break down the adduct into simpler compounds.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .
Applications De Recherche Scientifique
MG-dG Adduct has several scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.
Biology: The adduct is studied for its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .
Mécanisme D'action
The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .
Comparaison Avec Des Composés Similaires
Methylglyoxal-lysine adduct: Formed by the reaction of methylglyoxal with lysine residues in proteins.
Glyoxal-deoxyguanosine adduct: Formed by the reaction of glyoxal, another reactive dicarbonyl compound, with deoxyguanosine.
Advanced glycation end products (AGEs): A broad category of compounds formed by the reaction of reducing sugars with proteins, lipids, or nucleic acids .
Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .
Propriétés
Numéro CAS |
159062-85-8 |
|---|---|
Formule moléculaire |
C13H17N5O6 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
Clé InChI |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
SMILES isomérique |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Synonymes |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)






![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)




